Riddelline

Description

Riddelline is a colorless to off-white crystalline solid. Starts turning brown at approximately 329 °F; is blackish-brown at melting point. (NTP, 1992)

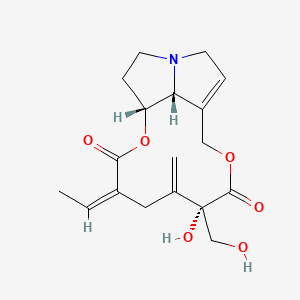

Riddelliine is a macrodiolide that is 13,19-didehydrosenecionan bearing two additional hydroxy substituents at positions 12 and 18 as well as two additional oxo groups at positions 11 and 16. It has a role as a genotoxin, a mutagen and a carcinogenic agent. It is a pyrrolizine alkaloid, an organic heterotricyclic compound, an olefinic compound and a macrodiolide. It is functionally related to a senecionan.

Riddelliine has been reported in Senecio vernalis, Senecio aegyptius, and other organisms with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCNNZDUGWLODJ-RAYFHMIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026006 | |

| Record name | Riddelliine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Riddelline is a colorless to off-white crystalline solid. Starts turning brown at approximately 329 °F; is blackish-brown at melting point. (NTP, 1992), Colorless solid; [INCHEM] Colorless to off white solid; [CAMEO] | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Riddelline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992) | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23246-96-0 | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Riddelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23246-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riddelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023246960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riddelliine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIDDELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81YO8GX9J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIDDELLIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

369 °F (NTP, 1992), 197-198 (decomposes) | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RIDDELLIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Riddelliine in Traditional Herbal Medicine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of riddelliine, a hepatotoxic pyrrolizidine alkaloid (PA), found in various traditional herbal medicines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of riddelliine sources, quantitative data, experimental protocols for its detection, and the signaling pathways involved in its toxicity.

Introduction to Riddelliine and Pyrrolizidine Alkaloids

Riddelliine is a naturally occurring pyrrolizidine alkaloid found in several plant species, most notably within the Senecio genus of the Asteraceae family. PAs are a large group of alkaloids that plants produce as a defense mechanism against herbivores. While many herbal remedies have a long history of use in traditional medicine, the presence of PAs like riddelliine poses a significant health risk due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity. This guide focuses on riddelliine, its presence in traditional herbal preparations, and the methodologies for its analysis and understanding its mechanism of action.

Riddelliine Sources in Traditional Herbal Medicine

The primary sources of riddelliine in traditional herbal medicine are plants from the Senecio genus. One of the most well-documented examples is Senecio longilobus, which is used to make a herbal tea known as "gordolobo yerba" by Mexican-Americans in the southwestern United States.[1] This tea has been linked to cases of hepatic veno-occlusive disease, a form of liver damage, particularly in infants.[1]

Other Senecio species are also used in various traditional practices and have been found to contain riddelliine. It is crucial for researchers and practitioners of traditional medicine to be aware of the potential for PA contamination in herbal products, as many plants containing these toxic compounds are not always clearly identified or regulated.

Quantitative Analysis of Riddelliine

The concentration of riddelliine and other PAs in herbal products can vary significantly depending on the plant species, geographical location, harvesting time, and preparation method. The following table summarizes available quantitative data for riddelliine and related PAs in select Senecio species. It is important to note that comprehensive quantitative data for riddelliine in many traditional herbal preparations is still lacking.

| Plant Species | Preparation | Riddelliine Concentration | Other PAs Detected (Concentration) | Reference |

| Senecio vernalis | Methanol Extract of Dry Plant | 0.007% | Retrorsine (0.008%), Senkirkine (0.012%), Retronecine (0.005%), Integerrimine (0.008%), Seneciphylline (0.042%), Senecionine (0.036%) | [1] |

| Senecio longilobus | Herbal Tea ("gordolobo yerba") | Data not available | Riddelliine is a known constituent | [1] |

Further research is needed to quantify riddelliine levels in a wider range of traditional herbal products to assess the full extent of consumer exposure and risk.

Experimental Protocols

This section outlines a general methodology for the extraction, isolation, and quantification of riddelliine from plant materials, based on established techniques for alkaloid analysis.

Extraction of Riddelliine from Plant Material

Objective: To extract riddelliine and other pyrrolizidine alkaloids from dried plant material.

Materials:

-

Dried and finely ground plant material (e.g., leaves, stems)

-

Methanol or ethanol (analytical grade)

-

2N Hydrochloric acid (HCl)

-

Ammonia solution

-

Chloroform (analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Protocol:

-

Maceration: Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a stoppered container. Add a sufficient volume of methanol or ethanol to completely submerge the material. Allow the mixture to stand for at least 3 days at room temperature with occasional agitation.

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material (marc).

-

Acid-Base Extraction (for purification): a. Evaporate the methanol/ethanol from the filtrate using a rotary evaporator to obtain a concentrated extract. b. Dissolve the dried extract in 2N HCl and filter the solution. c. Wash the acidic aqueous layer with chloroform to remove non-alkaloidal compounds. d. Adjust the pH of the acidic aqueous layer to alkaline (pH 9-10) using ammonia solution to liberate the free alkaloid bases. e. Extract the alkaloids from the alkaline aqueous layer with several portions of chloroform. f. Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Concentration: Evaporate the chloroform under vacuum to obtain the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To separate and quantify riddelliine in the extracted sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid (or ammonium formate)

-

Ultrapure water

-

Riddelliine analytical standard

Protocol:

-

Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for riddelliine and its N-oxide. These transitions should be determined by infusing a standard solution of riddelliine into the mass spectrometer.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the riddelliine analytical standard.

-

Quantify the amount of riddelliine in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways of Riddelliine Toxicity

The toxicity of riddelliine is primarily due to its metabolic activation in the liver, leading to the formation of reactive metabolites that can damage cellular macromolecules, including DNA. This genotoxic damage can trigger apoptosis (programmed cell death) through pathways involving the tumor suppressor protein p53.

Metabolic Activation of Riddelliine

Riddelliine itself is not the ultimate toxicant. It undergoes bioactivation by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP2B6, to form dehydroriddelliine, a reactive pyrrolic ester. This reactive metabolite is an electrophile that can readily bind to cellular nucleophiles such as DNA and proteins, forming adducts and leading to cellular damage.

Riddelliine-Induced p53-Mediated Apoptosis

The formation of DNA adducts by the reactive metabolites of riddelliine is a form of genotoxic stress that can activate the p53 tumor suppressor pathway. Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis to eliminate the damaged cell.

Conclusion

The presence of riddelliine in some traditional herbal medicines presents a serious health concern. This guide highlights the importance of rigorous quality control and analytical testing of herbal products to ensure their safety. The provided experimental protocols offer a framework for the detection and quantification of riddelliine, while the signaling pathway diagrams illustrate the molecular mechanisms underlying its toxicity. Further research is imperative to fully characterize the extent of riddelliine contamination in traditional remedies and to develop strategies to mitigate the associated health risks.

References

Riddelliine Contamination in Food Sources and Honey: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riddelliine, a genotoxic pyrrolizidine alkaloid (PA), poses a significant health risk due to its potential contamination of various food sources, including honey, herbal teas, and spices. This technical guide provides a comprehensive overview of riddelliine contamination, its toxicological profile, and the analytical methodologies for its detection and quantification. The document details the metabolic activation of riddelliine to reactive pyrrolic esters that form DNA adducts, a key mechanism in its carcinogenicity. Standardized experimental protocols for sample analysis are presented, alongside quantitative data on riddelliine and other PA levels in foodstuffs. Furthermore, this guide illustrates the critical signaling pathways initiated by riddelliine-induced DNA damage and outlines the typical experimental workflow for its analysis. This resource is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with riddelliine exposure.

Introduction to Riddelliine and Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species worldwide as a defense mechanism against herbivores[1][2][3]. It is estimated that over 660 PAs and their N-oxides have been identified in more than 6,000 plant species[1][2]. Human exposure to these toxins can occur through the consumption of contaminated food products[4][5]. Foods that can be affected include herbal teas, spices, honey, milk, eggs, and cereals[1][2][4][6].

Riddelliine is a prominent PA known for its hepatotoxicity, genotoxicity, and carcinogenicity[7][8]. The primary concern with riddelliine and other 1,2-unsaturated PAs is their metabolic activation in the liver by cytochrome P450 enzymes[7][9]. This process converts the parent alkaloid into highly reactive pyrrolic esters, such as dehydroretronecine (DHP)[6][7][9]. These electrophilic metabolites can then bind to cellular macromolecules, most notably DNA, to form DNA adducts[6][7][8]. The formation of these DHP-derived DNA adducts is considered a critical step in the initiation of liver tumors and other toxic effects associated with riddelliine exposure[6][7][8].

Quantitative Data on Pyrrolizidine Alkaloid Contamination

The following tables summarize the reported levels of pyrrolizidine alkaloids, including riddelliine, in various food matrices. These data are compiled from multiple studies and illustrate the range of contamination found in commercial products.

Table 1: Levels of Pyrrolizidine Alkaloids (PAs) in Various Food Products

| Food Category | Number of Samples Analyzed | Percentage of Positive Samples (%) | Mean Concentration (µg/kg) (Upper Bound) | Concentration Range (µg/kg) | Key PAs Detected | Reference |

| Dried Spices | 82 | 26 | 300 | 0 - 11,000 | Europine, Heliotrine, Lasiocarpine | [4][9] |

| Cumin | Not Specified | Not Specified | 8515 | Not Specified | Not Specified | [4] |

| Oregano | 3 | 100 | 1254 | Not Specified | Europine, Europine N-oxide, Lasiocarpine, Lasiocarpine N-oxide | [8] |

| Honey | 98 | 50 | 7.5 | 0.31 - 17 | Echivulgarine and its N-oxide | [4][9] |

| Herbal Teas | 359 | 92 | 460 | Not Specified | Seneciphylline N-oxide, Intermedine, Retrorsine N-oxide | [4] |

| Tea Leaves (for infusion) | 48 | 50 | 0.46 | 0 - 2.7 | Not Specified | [9] |

| Cereal Crops (Wheat) | Not Specified | Not Specified | Not Specified | up to 320 | Not Specified | [4] |

| Cereal Crops (Maize) | Not Specified | Not Specified | Not Specified | up to 302 | Not Specified | [4] |

| Milk | Not Specified | Not Specified | 0.17 | Not Specified | Not Specified | [4] |

| Eggs | Not Specified | Not Specified | 0.12 | Not Specified | Not Specified | [4] |

| Pollen-based food supplements | Not Specified | Not Specified | Not Specified | up to 500 (EU Maximum Level) | Not Specified | [4] |

Experimental Protocols

Protocol for the Analysis of Riddelliine and other PAs in Honey by UHPLC-MS/MS

This protocol is a generalized procedure based on common methodologies for the extraction and quantification of PAs in honey.

4.1.1 Sample Preparation and Extraction

-

Homogenization: Ensure the honey sample is well-mixed to guarantee homogeneity. If crystallized, gently warm the honey until it becomes liquid and mix thoroughly.

-

Weighing: Accurately weigh 1.0 ± 0.1 g of the homogenized honey sample into a 50 mL polypropylene centrifuge tube.

-

Extraction: Add 20 mL of an acidic extraction solution (e.g., 50 mM sulfuric acid in a 1:1 mixture of water and methanol) to the centrifuge tube.

-

Vortexing: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and extraction of the PAs.

-

Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet any solid particles.

4.1.2 Solid-Phase Extraction (SPE) Clean-up

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Oasis MCX, 6 cc, 150 mg) by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

-

Sample Loading: Load 2 mL of the supernatant from the centrifuged sample extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.

-

Drying: Dry the cartridge under vacuum for a few minutes.

-

Elution: Elute the PAs from the cartridge with 4 mL of a basic methanolic solution (e.g., 2.5% ammonia in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for UHPLC-MS/MS analysis.

4.1.3 UHPLC-MS/MS Analysis

-

UHPLC System: A high-performance liquid chromatography system capable of high pressures.

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the PAs, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 3 µL.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target PA, including riddelliine.

Protocol for ³²P-Postlabeling Assay for DNA Adducts

This protocol provides a general outline for the sensitive detection of DNA adducts, such as those formed by riddelliine metabolites.

4.2.1 DNA Extraction and Digestion

-

DNA Isolation: Isolate high-purity DNA from tissues (e.g., liver) or cells exposed to riddelliine using standard DNA extraction methods.

-

Enzymatic Digestion: Digest the DNA (in microgram quantities) to normal and adducted deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

4.2.2 Adduct Enrichment

-

Nuclease P1 Treatment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates the normal nucleotides to deoxynucleosides, leaving the bulky adducts as substrates for the subsequent labeling step.

4.2.3 ³²P-Labeling

-

Kinase Reaction: Label the 5'-hydroxyl group of the enriched adducted nucleotides by incubating them with [γ-³²P]ATP and T4 polynucleotide kinase. This transfers the radioactive phosphate group to the adducts.

4.2.4 Chromatographic Separation and Quantification

-

Thin-Layer Chromatography (TLC): Separate the ³²P-labeled adducted nucleotides using multi-directional polyethyleneimine (PEI)-cellulose thin-layer chromatography.

-

High-Performance Liquid Chromatography (HPLC): Alternatively, for higher resolution and quantification, separate the labeled adducts using reversed-phase HPLC coupled with a radioisotope detector.

-

Quantification: Quantify the DNA adducts by measuring the amount of radioactivity in the spots or peaks corresponding to the adducted nucleotides. The level of adducts is typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to riddelliine toxicity and analysis.

Figure 1: Riddelliine metabolic activation and genotoxicity pathway.

Figure 2: Experimental workflow for the analysis of pyrrolizidine alkaloids in food.

Conclusion

The presence of riddelliine and other toxic pyrrolizidine alkaloids in the food chain is a significant public health concern. The genotoxic and carcinogenic properties of these compounds necessitate robust analytical methods for their detection and stringent regulatory oversight. This technical guide has provided an in-depth overview of riddelliine contamination, its mechanism of toxicity through DNA adduct formation, and detailed protocols for its analysis. The presented quantitative data highlights the widespread, albeit variable, contamination of various food products. The illustrated metabolic pathway and analytical workflow provide a clear understanding of the scientific basis for risk assessment and the practical steps for monitoring these contaminants. Continued research and surveillance are crucial to minimize human exposure to these natural toxins and to ensure the safety of the food supply.

References

- 1. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolizidine alkaloids in foods | Food Standards Australia New Zealand [foodstandards.gov.au]

- 6. foodstandards.govt.nz [foodstandards.govt.nz]

- 7. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. cfs.gov.hk [cfs.gov.hk]

The Biosynthesis of Riddelline in Senecio Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Riddelline, a pyrrolizidine alkaloid (PA) of significant toxicological interest, within various Senecio species. This document outlines the key molecular steps, presents quantitative data on alkaloid content, details relevant experimental protocols, and provides a visual representation of the biosynthetic pathway.

Introduction

Riddelline is a naturally occurring hepatotoxic and carcinogenic pyrrolizidine alkaloid found in several plant species, most notably within the genus Senecio. The biosynthesis of Riddelline is a complex process involving the convergence of pathways for the formation of its two constituent parts: the necine base, retronecine, and the necic acid, Riddelliic acid. Understanding this pathway is crucial for toxicological assessment, the development of analytical methods for food and feed safety, and for potential applications in drug development.

The Biosynthetic Pathway of Riddelline

The biosynthesis of Riddelline begins with the conversion of the common amino acids arginine or ornithine into the diamine putrescine. This initiates the formation of the core pyrrolizidine structure, retronecine. In a parallel pathway, isoleucine serves as the precursor for the synthesis of Riddelliic acid. The final step in the formation of Riddelline is the esterification of retronecine with Riddelliic acid.

Biosynthesis of the Retronecine Base

The formation of the retronecine base is a conserved pathway for many pyrrolizidine alkaloids. The key steps are:

-

Ornithine/Arginine to Putrescine: The pathway is initiated by the decarboxylation of ornithine or arginine to form putrescine.

-

Putrescine to Homospermidine: Putrescine is then converted to homospermidine. This crucial step is catalyzed by the enzyme homospermidine synthase (HSS) , which transfers an aminobutyl group from spermidine to putrescine.[1]

-

Homospermidine to Trachelanthamidine: Homospermidine undergoes oxidation and an intramolecular Mannich reaction to form trachelanthamidine.

-

Trachelanthamidine to Supinidine: Trachelanthamidine is then converted to supinidine.

-

Supinidine to Retronecine: Supinidine serves as the final intermediate before the formation of retronecine.

Biosynthesis of Riddelliic Acid

The necic acid moiety of Riddelline, Riddelliic acid, is derived from the amino acid isoleucine. The pathway involves a series of modifications to the isoleucine backbone, though the specific enzymatic steps are less well-characterized than those for the retronecine base.

Esterification

The final step in Riddelline biosynthesis is the esterification of the retronecine base with Riddelliic acid. This reaction joins the two precursors to form the mature Riddelline molecule.

Quantitative Data on Riddelline and Other Pyrrolizidine Alkaloids in Senecio Species

The concentration of Riddelline and other PAs can vary significantly between different Senecio species and even within the same species depending on factors such as plant age, environmental conditions, and the specific plant part analyzed. The following tables summarize available quantitative data.

| Senecio Species | Plant Part | Riddelline Content (% of dry weight) | Other Major PAs Detected | Reference |

| Senecio riddellii | Whole Plant | Up to 18% (including N-oxide) | - | [2] |

| Senecio vernalis | Dry Plant (Methanol Extract) | 0.007% | Retrorsine, Senkirkine, Retronecine, Integerrimine, Seneciphylline, Senecionine | [3] |

| Senecio longilobus | Whole Plant | Present | Retrorsine, Senecionine, Seneciphylline | [3] |

| Senecio jacobaea | Not specified | Present | Seneciphylline, Jacobine, Jacozine, Jacoline | |

| Senecio vulgaris | Not specified | Not specified | Senecionine, Seneciphylline |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Riddelline biosynthesis.

Extraction and Quantitative Analysis of Riddelline and other PAs from Senecio Species

This protocol is adapted from established methods for PA analysis.

Objective: To extract and quantify Riddelline and other PAs from Senecio plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Dried and ground Senecio plant material

-

Extraction solvent: 0.05 M Sulfuric acid in 50% Methanol

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Methanol

-

Ammonia solution

-

Formic acid

-

Ammonium formate

-

Water (HPLC grade)

-

Riddelline analytical standard

-

Internal standard (e.g., heliotrine)

-

HPLC-MS/MS system

Procedure:

-

Extraction:

-

Weigh approximately 1 g of the dried, ground plant material into a centrifuge tube.

-

Add 20 mL of the extraction solvent.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction on the plant material pellet with another 20 mL of extraction solvent.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the PAs with 5 mL of methanol containing 2.5% ammonia.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient to separate the PAs of interest.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of Riddelline and other target PAs.

-

Quantification: Create a calibration curve using the Riddelline analytical standard and use the internal standard to correct for matrix effects.

-

Isotopic Labeling Study to Trace the Biosynthesis of Riddelline

This protocol provides a general framework for a feeding experiment using a radiolabeled precursor.

Objective: To demonstrate the incorporation of a labeled precursor, such as ¹⁴C-putrescine, into the retronecine moiety of Riddelline in living Senecio plants.

Materials:

-

Young, healthy Senecio plants (e.g., S. jacobaea or S. riddellii)

-

[1,4-¹⁴C]Putrescine dihydrochloride (radiolabeled precursor)

-

Sterile water or a suitable buffer for injection/feeding

-

Syringes for injection or a hydroponic setup for feeding

-

Liquid scintillation counter and scintillation cocktail

-

Equipment for PA extraction and analysis (as described in Protocol 4.1)

-

HPLC with a radioactivity detector or fraction collector

Procedure:

-

Precursor Administration:

-

Injection Method: Dissolve a known amount of [1,4-¹⁴C]putrescine in sterile water. Inject a small volume (e.g., 50-100 µL) into the stem of the Senecio plant near the base.

-

Hydroponic Feeding: Alternatively, grow the plants in a hydroponic solution and add the [1,4-¹⁴C]putrescine to the nutrient medium.

-

-

Incubation:

-

Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, or 72 hours) under controlled growth conditions (light, temperature, humidity).

-

-

Harvesting and Extraction:

-

After the incubation period, harvest the plant material (roots, stems, leaves).

-

Perform the PA extraction as described in Protocol 4.1.

-

-

Analysis of Radioactivity:

-

Total Incorporation: Measure the total radioactivity in an aliquot of the crude extract using a liquid scintillation counter to determine the overall uptake and incorporation of the precursor.

-

Identification of Labeled Riddelline:

-

Analyze the PA extract using HPLC coupled with a radioactivity detector. The peak corresponding to Riddelline should show a radioactive signal.

-

Alternatively, collect fractions from the HPLC separation corresponding to the retention time of Riddelline and measure the radioactivity of each fraction using a liquid scintillation counter.

-

-

-

Data Interpretation:

-

The presence of radioactivity in the Riddelline peak confirms that putrescine is a precursor in its biosynthesis.

-

The distribution of radioactivity in different plant parts can provide insights into the site of biosynthesis and transport of the alkaloid.

-

Visualization of the Riddelline Biosynthesis Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of Riddelline biosynthesis.

Caption: Overview of the Riddelline biosynthetic pathway.

Caption: Experimental workflow for Riddelline analysis.

Conclusion

The biosynthesis of Riddelline in Senecio species is a multifaceted process that has been elucidated through a combination of enzymatic studies and isotopic labeling experiments. This guide provides a comprehensive overview of the pathway, quantitative data on alkaloid content, and detailed experimental protocols to aid researchers in this field. Further research is needed to fully characterize the enzymes involved in Riddelliic acid biosynthesis and the esterification step, which will provide a more complete understanding of the regulation of Riddelline production in these plants.

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of Riddelliine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and metabolic pathways of riddelliine, a pyrrolizidine alkaloid of significant toxicological interest.

Chemical Structure and Properties

Riddelliine is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Senecio genus.[1] It is classified as a macrocyclic diester, composed of the unsaturated alcohol retronecine and the oxygenated, branched dicarboxylic acid known as riddelliic acid.[1] At room temperature, riddelliine presents as a colorless to off-white crystalline solid.[1] Its stability as a solid in diffuse light extends for 12 months or more.[1]

The chemical and physical properties of riddelliine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (15E)-12,18-Dihydroxy-13,19-didehydrosenecionan-11,16-dione | [1] |

| Chemical Formula | C18H23NO6 | [1] |

| Molar Mass | 349.383 g·mol−1 | [1] |

| Melting Point | 197° to 198 °C | [1] |

| Solubility | Soluble in chloroform, acetone, and ethanol; sparingly soluble in water. | [1] |

| Appearance | Colorless to off-white crystalline solid. | [1] |

Below is a diagram illustrating the chemical structure of riddelliine.

Caption: Chemical structure of Riddelliine.

Reactivity and Metabolism

Riddelliine itself is not inherently toxic; its toxicity arises from metabolic activation within the liver.[1] The metabolic fate of riddelliine can follow two primary pathways: detoxification and toxification.

Detoxification Pathway: Riddelliine can be hydrolyzed in the liver to form riddelliine N-oxide.[1] This compound is not toxic and represents a detoxification route for the parent alkaloid.[1]

Toxification Pathway (Metabolic Activation): The primary mechanism for riddelliine's toxicity involves its dehydration by Cytochrome P450 enzymes to produce a cytotoxic intermediate, dehydroriddelliine.[1] This highly reactive intermediate can then lead to the formation of tumorigenic DNA adducts through two proposed mechanisms:[1]

-

Direct alkylation of DNA by the dehydroriddelliine intermediate.

-

Hydrolysis of the riddelliic acid ester groups to yield dehydropyrrolizine (DHP). The resulting carbocation at positions 3 and 8 of DHP can then bind to two DNA bases, creating cross-linked DNA adducts.[1]

To date, eight distinct DHP-derived DNA adducts have been identified, all of which are believed to contribute to the tumorigenicity of riddelliine.[1]

The metabolic pathways of riddelliine are illustrated in the following diagram.

References

In Vitro Metabolism of Riddelliine to Dehydroriddelliine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid (PA), is a known genotoxic carcinogen that primarily targets the liver. Its toxicity is not inherent but arises from its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This activation process converts riddelliine into highly reactive pyrrolic esters, specifically dehydroriddelliine, which can then spontaneously hydrolyze to dehydroretronecine (DHR), also known as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). These electrophilic metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to mutagenicity and carcinogenicity. Understanding the in vitro metabolism of riddelliine is crucial for assessing its toxic potential and for developing strategies to mitigate its adverse effects. This technical guide provides an in-depth overview of the in vitro metabolism of riddelliine to dehydroriddelliine, including quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways.

Metabolic Activation Pathway

The primary route of riddelliine's metabolic activation is through oxidation by hepatic CYP enzymes. The key steps in this pathway are:

-

Oxidation of Riddelliine: CYP enzymes, predominantly from the CYP3A and CYP2B subfamilies, catalyze the dehydrogenation of the necine base of riddelliine.

-

Formation of Dehydroriddelliine: This enzymatic oxidation results in the formation of the unstable and highly reactive electrophile, dehydroriddelliine.

-

Hydrolysis to Dehydroretronecine (DHR/DHP): Dehydroriddelliine can readily undergo hydrolysis to form DHR/DHP.

-

DNA Adduct Formation: Both dehydroriddelliine and DHR are potent alkylating agents that can react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form a characteristic set of DHP-derived DNA adducts.[1][2] The formation of these adducts is considered a key initiating event in riddelliine-induced carcinogenesis.[1][3][4]

In addition to the activation pathway, riddelliine can also be metabolized to a less toxic N-oxide form. However, this riddelliine N-oxide can be reduced back to riddelliine in vivo, re-entering the toxic activation pathway.[3]

Quantitative Analysis of Riddelliine Metabolism

The following table summarizes the relative levels of DHP-derived DNA adducts formed in the liver of rats treated with riddelliine and related compounds, providing an indication of their metabolic activation potential.

| Compound | Relative DNA Adduct Level |

| Dehydroretronecine (DHR) | Highest |

| Riddelliine | High |

| Riddelliine N-oxide | Moderate |

| Retronecine | Low |

| Retronecine N-oxide | Very Low |

| Data derived from in vivo studies in F344 rats, indicating the comparative potential for forming DHP-derived DNA adducts.[3] |

Experimental Protocols

This section provides a detailed methodology for conducting in vitro metabolism studies of riddelliine using liver microsomes.

In Vitro Incubation of Riddelliine with Liver Microsomes

This protocol is designed to assess the formation of dehydroriddelliine and its subsequent DNA adducts when riddelliine is incubated with metabolically active liver microsomes.

Materials:

-

Riddelliine

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Calf thymus DNA (ctDNA)

-

Acetonitrile (ACN)

-

Internal standard (for LC-MS/MS analysis)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following reagents on ice:

-

Potassium phosphate buffer (to final volume)

-

Liver microsomes (final concentration typically 0.5-1.0 mg/mL protein)

-

Riddelliine (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM)

-

Calf thymus DNA (optional, for trapping reactive metabolites, final concentration typically 1 mg/mL)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the remaining riddelliine and the formation of any metabolites. If DNA adducts are being measured, the DNA is isolated from the pellet for analysis by techniques such as ³²P-postlabeling/HPLC or LC-MS/MS.[1]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of riddelliine and its metabolites.

Typical LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for riddelliine and its metabolites.

Conclusion

The in vitro metabolism of riddelliine to dehydroriddelliine is a critical activation step that initiates its genotoxic and carcinogenic effects. This technical guide has provided a comprehensive overview of the metabolic pathway, available quantitative data, and detailed experimental protocols for studying this process. By utilizing these methodologies, researchers and drug development professionals can better characterize the metabolic profile of riddelliine and other pyrrolizidine alkaloids, contributing to a more accurate assessment of their potential risks to human health. Further research is warranted to fully elucidate the enzyme kinetics of dehydroriddelliine formation and to identify specific human CYP isoforms responsible for this bioactivation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of retronecine and retronecine N-oxide - formation of DHP-derived DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation of DNA adduct formation and riddelliine-induced liver tumorigenesis in F344 rats and B6C3F(1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Riddelliine-Induced DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying DNA adduct formation induced by riddelliine, a genotoxic pyrrolizidine alkaloid. It details the metabolic activation pathway, the characterization of resulting DNA adducts, quantitative data from key studies, and the experimental protocols used for their detection and analysis.

The Core Mechanism: Metabolic Activation and DNA Adduction

Riddelliine itself is not directly reactive with DNA. Its genotoxicity is contingent upon metabolic activation, a process primarily occurring in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[1][2] This bioactivation converts the parent compound into highly reactive electrophilic pyrrolic esters.

The activation cascade begins with the oxidation of riddelliine to dehydroriddelliine, which is an unstable intermediate. This is followed by the hydrolysis of the ester linkages to form the ultimate carcinogenic metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, commonly known as DHP.[3][4][5] This highly electrophilic DHP molecule is capable of covalently binding to the nucleophilic sites on DNA bases, leading to the formation of stable DNA adducts.[5][6] Another metabolite, riddelliine N-oxide, is also formed.[4][5]

A characteristic set of eight DHP-derived DNA adducts has been consistently identified in both in vitro and in vivo studies.[3][4][5][6] These adducts are considered the primary mediators of riddelliine's genotoxicity and carcinogenicity.[3][4] Structural analyses have identified two of these adducts as a pair of epimers of DHP-2'-deoxyguanosine 3'-monophosphate (DHP-3'-dGMP).[3][4][7] The remaining six adducts have been characterized as DHP-modified dinucleotides.[3][5][7] The DHP metabolite preferentially binds to guanine, and to a lesser extent, adenine and thymine, while no binding to cytosine has been observed.[7] The relative reactivity has been determined to be guanine > adenine ≈ thymine.[3][7]

Quantitative Data on DNA Adduct Formation

The formation of DHP-derived DNA adducts is a dose- and time-dependent process. Studies in F344 rats have provided quantitative data on adduct levels in both liver and blood tissues.

Table 1: Dose-Dependent Formation of DHP-Derived DNA Adducts in Female F344 Rats Female rats were administered riddelliine by gavage for three consecutive days.[6]

| Riddelliine Dose (mg/kg/day) | Liver Adducts (per 10⁷ nucleotides) | Blood Adducts (per 10⁷ nucleotides) |

|---|---|---|

| 0.1 | 42.6 ± 0.4 | 12.9 |

| 1.0 | 134.9 ± 2.6 | 51.8 |

Table 2: Time-Course of DHP-Derived DNA Adduct Formation in Rats Male and female F344 rats were administered a single 10.0 mg/kg dose of riddelliine.[6][8]

| Time After Dosing (hours) | Adduct Levels in Blood (Relative Units) | Key Observation |

|---|---|---|

| 8 | Increasing | Adducts detected early. |

| 24 | Increasing | Levels continue to rise. |

| 48 | Peak Levels | Maximum adduct formation observed.[6][8] |

| 168 | Decreasing | Adduct levels begin to decline. |

| 48 - 168 | - | Adduct levels in female rat blood are 4-fold higher than in males.[6][8] |

Furthermore, adduct levels have been shown to be significantly higher in liver endothelial cells compared to parenchymal cells, which correlates with the observation that riddelliine preferentially induces liver hemangiosarcomas, tumors originating from endothelial cells.[9]

Key Experimental Protocols

The detection and quantification of riddelliine-DNA adducts primarily rely on the highly sensitive ³²P-postlabeling technique coupled with High-Performance Liquid Chromatography (HPLC).[3][6]

-

Animal Model: F344 rats (male and female, 8 weeks of age) are typically used.[6][8]

-

Dosing Formulation: Riddelliine is dissolved in 0.1 M phosphate buffer.[6][8]

-

Administration: The solution is administered via oral gavage at specified doses (e.g., 0.1, 1.0, or 10.0 mg/kg body weight).[6][8]

-

Sample Collection: At predetermined time points (e.g., 8, 24, 48, 168 hours) post-dosing, animals are euthanized. Blood is collected via cardiac puncture, and liver tissue is excised and immediately frozen at -78°C until analysis.[3][6]

-

Blood DNA: DNA is isolated from whole blood or leukocytes using commercially available kits, such as the Puregene DNA isolation kit (Gentra Systems), following the manufacturer's instructions.[6]

-

Liver DNA: DNA is isolated from liver tissue using kits like the RecoverEase DNA Isolation kit (Stratagene) as per the manufacturer's protocol.[6]

-

Quantification: The concentration and purity of the isolated DNA are determined by UV spectrophotometry at 260 and 280 nm.

This multi-step protocol allows for the highly sensitive detection of DNA adducts.[6][10][11]

-

Enzymatic Digestion: 10 µg of isolated DNA is hydrolyzed to 2'-deoxyribonucleoside 3'-monophosphates. This is achieved by incubation at 37°C for 20 minutes with micrococcal nuclease (MN) (78 mU) and spleen phosphodiesterase (SPD) (4 mU) in a solution of 20 mM sodium succinate and 10 mM calcium chloride (pH 6.0).[3][6]

-

Adduct Enrichment: The resulting DNA hydrolysate is treated with nuclease P1 to remove normal (non-adducted) nucleotides, thereby enriching the sample for DHP-derived adducts.[3][6]

-

³²P-Postlabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by incubation with [γ-³²P]ATP (specific activity > 6000 Ci/mmol) and T4 polynucleotide kinase (PNK).[6]

-

HPLC Analysis: The ³²P-labeled adduct mixture is separated by reversed-phase HPLC. The system is equipped with an on-line radioactivity detector and a UV absorbance detector for analysis.[5][6]

-

Quantification: Adduct levels are quantified by comparing the radioactivity of the sample peaks to that of synthetic DHP-3'-dGMP standards run in parallel.[6] Results are typically expressed as adducts per 10⁷ or 10⁸ nucleotides.

Conclusion and Implications

The genotoxicity of riddelliine is mediated by its metabolic activation to the reactive metabolite DHP, which subsequently forms a characteristic set of eight covalent DNA adducts. The dose- and time-dependent formation of these adducts in target tissues, such as the liver, establishes a clear genotoxic mechanism for riddelliine-induced carcinogenesis.[3][4] The DHP-derived DNA adducts serve as crucial, quantifiable biomarkers for assessing exposure and carcinogenic risk associated with riddelliine and other related pyrrolizidine alkaloids.[6][7] The detailed protocols and quantitative data presented here provide a foundational resource for researchers in toxicology, drug development, and regulatory science for evaluating the genotoxic potential of xenobiotics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Correlation of DNA adduct formation and riddelliine-induced liver tumorigenesis in F344 rats and B6C3F(1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicokinetics and Bioavailability of Riddelliine in Rodents: An In-depth Technical Guide

Abstract

Riddelliine, a naturally occurring pyrrolizidine alkaloid (PA), is a recognized genotoxic carcinogen found in various plant species worldwide.[1] Human exposure can occur through the consumption of contaminated agricultural products or herbal remedies.[1][2] Rodent models, primarily F344 rats and B6C3F1 mice, have been instrumental in elucidating the toxicological profile of riddelliine, which is characterized by the induction of liver tumors, particularly hemangiosarcomas.[3][4][5] The carcinogenicity of riddelliine is not due to the parent compound itself but is a result of its metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form covalent bonds with cellular macromolecules, most notably DNA, leading to the formation of DNA adducts that initiate the carcinogenic process. This guide provides a comprehensive overview of the toxicokinetics, bioavailability, and metabolic pathways of riddelliine in rodents, presenting key quantitative data, detailed experimental protocols, and visual diagrams to support researchers, scientists, and drug development professionals.

Toxicokinetics and Bioavailability

The toxicokinetic profile of riddelliine in rodents reveals rapid absorption and extensive metabolism, which are critical factors in its toxicity. Studies have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) of riddelliine and its primary metabolites.

1.1. Absorption, Distribution, and Excretion

Following oral administration in rodents, riddelliine is absorbed and primarily distributed to the liver, the main site of its metabolic activation.[6] The parent compound and its metabolites are subject to extensive biotransformation before being excreted.[1][2] The detection of riddelliine-derived DNA adducts in peripheral blood leukocytes suggests systemic distribution of its reactive metabolites.[7]

1.2. Metabolism

The metabolism of riddelliine is a dichotomous process involving both bioactivation and detoxification pathways.

-

Bioactivation: Cytochrome P450 enzymes (specifically CYP3A and CYP2B6) in the liver oxidize riddelliine to form highly reactive electrophilic metabolites, primarily 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), also known as dehydroretronecine (DHR).[6][7] This reactive pyrrolic ester is the ultimate carcinogen responsible for forming DNA adducts.

-

Detoxification: A competing pathway involves the formation of riddelliine N-oxide, a more polar and less toxic metabolite.[1][2] This N-oxidation is a significant detoxification route.

Studies have shown a rapid and extensive conversion of riddelliine to its N-oxide form in male rats and both sexes of mice, whereas female rats exhibit a lower conversion rate.[2] Despite these metabolic differences, toxicokinetic parameters alone do not fully account for the observed species and sex specificity in liver tumor induction.[1][2]

1.3. Quantitative Toxicokinetic Data

While detailed numerical data for parameters like Cmax and AUC are found within the full text of specialized studies, the key comparative findings from toxicokinetic analyses are summarized below.

Table 1: Summary of Riddelliine Toxicokinetic Observations in Rodents

| Parameter | Observation | Species/Sex | Reference |

| Metabolism | Extensive and rapid metabolism of the parent compound. | Rats and Mice | [1][2] |

| Metabolite Formation | Rapid and extensive conversion to the polar Riddelliine N-oxide metabolite. | Male Rats, Male & Female Mice | [2] |

| Metabolite Formation | Lower conversion rate to Riddelliine N-oxide compared to other groups. | Female Rats | [2] |

| Conclusion | Factors other than toxicokinetics are likely responsible for the specificity of liver tumor induction. | Rats and Mice | [1][2] |

Mechanism of Genotoxicity: DNA Adduct Formation

The carcinogenic activity of riddelliine is mediated by a genotoxic mechanism.[7] The DHP/DHR metabolite readily binds to DNA, forming a characteristic set of eight DHP-derived DNA adducts.[3]

The formation and persistence of these adducts in target cells are strongly correlated with tumor development. Studies have shown that the levels of these DNA adducts are significantly higher in liver endothelial cells—the origin cells for hemangiosarcomas—than in the surrounding parenchymal cells.[3][6] This differential adduct formation provides a mechanistic basis for the observed tumor specificity.

Table 2: Riddelliine-Derived DNA Adduct Levels in F344 Rats

| Dose (Oral Gavage) | Tissue | Adduct Level (adducts per 10⁷ nucleotides) | Reference |

| 0.1 mg/kg | Liver DNA | 42.6 ± 0.4 | [7] |

| 0.1 mg/kg | Blood DNA | 12.9 | [7] |

| 1.0 mg/kg | Liver DNA | Dose-dependent increase observed | [7] |

| 1.0 mg/kg | Blood DNA | Dose-dependent increase observed | [7] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of riddelliine toxicokinetics and genotoxicity. The following sections outline typical methodologies.

3.1. Rodent Toxicokinetics Study Protocol

-

Objective: To determine the serum concentration-time profile of riddelliine and its metabolites (Riddelliine N-oxide, Retronecine) following oral administration.

-

Animal Models: Male and female F344 rats and B6C3F1 mice.

-

Administration: A single dose of riddelliine (e.g., 10 mg/kg body weight) is administered by oral gavage. A vehicle control group (e.g., 0.1 M phosphate buffer) is included.

-

Sample Collection: Blood samples are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

-

Sample Processing: Blood is processed to obtain serum, which is then stored at -80°C until analysis.

-

Analytical Method: Serum samples are analyzed using a validated liquid chromatography-electrospray ionization mass spectrometry (LC-ES-MS) method to quantify the concentrations of riddelliine and its metabolites.[1][2]

3.2. Liver DNA Adduct Analysis Protocol

-

Objective: To quantify and compare the levels of DHP-derived DNA adducts in different liver cell populations.

-

Animal Models: Male and female F344 rats and B6C3F1 mice.

-

Administration: Riddelliine is administered by oral gavage for a set duration (e.g., 1.0 mg/kg for rats, 3.0 mg/kg for mice, 5 days per week for 2 weeks).[3]

-

Sample Collection: Animals are euthanized at various time points after the final dose (e.g., 1, 3, 7, and 28 days).[3] Livers are perfused and harvested.

-

Sample Processing: Liver parenchymal and endothelial cell fractions are isolated via collagenase perfusion and differential centrifugation. DNA is then extracted from each cell population.

-

Analytical Method: The levels of DHP-derived DNA adducts are determined using a ³²P-postlabeling/HPLC method, which provides high sensitivity for detecting rare DNA modifications.[3]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with riddelliine toxicokinetics.

Caption: Metabolic pathways of riddelliine in the liver.

Caption: Typical workflow for a riddelliine toxicokinetics study.

Caption: Riddelliine's genotoxic mechanism in the liver.

References

- 1. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correlation of DNA adduct formation and riddelliine-induced liver tumorigenesis in F344 rats and B6C3F(1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity and carcinogenicity of riddelliine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicology and carcinogenesis studies of riddelliine (CAS No. 23246-96-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Riddelliine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Detection of Riddelliine-Derived DNA Adducts in Blood of Rats Fed Riddelliine [mdpi.com]

Riddelliine N-oxide: A Genotoxic Metabolite of a Prevalent Phytotoxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riddelliine N-oxide, a major metabolite of the carcinogenic pyrrolizidine alkaloid riddelliine, has long been considered a detoxification product. However, emerging evidence demonstrates its own genotoxic potential, mediated through its metabolic conversion back to riddelliine and subsequent activation to a DNA-reactive intermediate. This technical guide provides a comprehensive overview of the metabolism of riddelliine N-oxide, its genotoxicity as evidenced by DNA adduct formation, and detailed protocols for key genotoxicity assays. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and assessing the risks associated with this compound.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, posing a significant risk to human and animal health through contamination of food, herbal remedies, and animal products. Riddelliine is a well-characterized hepatocarcinogenic PA. Its metabolism and genotoxicity have been extensively studied. Riddelliine N-oxide is a primary metabolite of riddelliine, formed through N-oxidation, and is also found naturally in plants. While N-oxidation is often a detoxification pathway, studies have revealed that riddelliine N-oxide can be reduced back to its parent compound, riddelliine, both by intestinal microbiota and hepatic enzymes.[1][2] This re-formation of riddelliine allows it to enter the bioactivation pathway, leading to genotoxicity. This guide delves into the metabolic fate of riddelliine N-oxide and its ultimate genotoxic effects.

Metabolism of Riddelliine N-oxide

The genotoxicity of riddelliine N-oxide is intrinsically linked to its metabolic conversion. The key steps involve:

-

Reduction to Riddelliine: Riddelliine N-oxide can be reduced to riddelliine in the gut by anaerobic bacteria and in the liver.[1][2] This reaction is crucial as it replenishes the pool of the parent PA.

-

Cytochrome P450-Mediated Oxidation: Riddelliine is then oxidized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to form dehydroriddelliine.[3]

-

Formation of the Ultimate Carcinogen: Dehydroriddelliine is an unstable intermediate that is further hydrolyzed to the ultimate carcinogenic metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[3][4]

-

DNA Adduct Formation: DHP is an electrophilic molecule that readily reacts with DNA, forming covalent adducts that are considered to be the primary initiating event in riddelliine-induced carcinogenesis.

Metabolic pathway of Riddelliine N-oxide to DHP-DNA adducts.

Genotoxicity Data: DNA Adduct Formation

The genotoxicity of riddelliine N-oxide has been quantitatively assessed by measuring the formation of DHP-derived DNA adducts. The following table summarizes key findings from in vivo studies in rats.

| Compound | Dose | Duration | Adduct Level (adducts/10⁷ nucleotides) | Relative Potency (REP) vs. Riddelliine | Reference |

| Riddelliine N-oxide | 1.0 mg/kg | 3 consecutive days | 39.9 ± 0.6 | 0.38 | --INVALID-LINK-- |

| Riddelliine | 1.0 mg/kg | 3 consecutive days | ~103.7 | 1.00 | --INVALID-LINK-- |

| Riddelliine N-oxide | - | - | - | 0.36 - 0.64 | --INVALID-LINK-- |

Note: The adduct level for riddelliine was calculated based on the reported 2.6-fold higher adduct formation compared to riddelliine N-oxide.

These data clearly indicate that riddelliine N-oxide is genotoxic, albeit to a lesser extent than riddelliine on an equimolar basis. The relative potency varies depending on the study and analytical method but consistently demonstrates that a significant portion of administered riddelliine N-oxide is converted to a DNA-damaging agent.

Experimental Protocols for Genotoxicity Assessment

A battery of well-established assays is used to evaluate the genotoxicity of compounds like riddelliine N-oxide. Below are detailed methodologies for key experiments.

³²P-Postlabeling with HPLC for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. Adducted nucleotides are then radiolabeled with ³²P, separated by high-performance liquid chromatography (HPLC), and quantified using a radioisotope detector.

Methodology:

-

DNA Isolation: Isolate DNA from the target tissue (e.g., liver) of treated and control animals using standard phenol-chloroform extraction or commercial kits.

-

Enzymatic Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides, leaving the more resistant adducted nucleotides.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

HPLC Separation: Separate the ³²P-labeled adducted nucleotides by reverse-phase HPLC using a C18 column and a gradient elution system (e.g., ammonium phosphate buffer with an increasing concentration of acetonitrile).

-

Detection and Quantification: Monitor the eluate with an online radioisotope detector. Quantify the adduct levels by comparing the radioactivity of the adduct peaks to that of known standards and the total amount of DNA analyzed.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxicity.[5][6]

Methodology:

-

Animal Dosing: Administer the test substance (e.g., riddelliine N-oxide) to a group of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage). Include a vehicle control group and a positive control group (e.g., cyclophosphamide).[7]

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).[7]

-

Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides.

-

Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., acridine orange or Giemsa).

-

Microscopic Analysis: Score at least 4000 PCEs per animal for the presence of micronuclei.[7] Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

-

Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[8][9]

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the target tissue of treated and control animals.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving the DNA as nucleoids.[9]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide).

-

Visualization and Scoring: Examine the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).

General workflow for in vivo genotoxicity assessment.

Conclusion

Riddelliine N-oxide, while once considered a detoxification product of riddelliine, is now understood to be a significant contributor to the overall genotoxicity of riddelliine-containing plants. Its ability to be metabolically reduced back to the parent compound allows it to enter the same bioactivation pathway, leading to the formation of DHP-DNA adducts and subsequent genetic damage. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and risk assessment of riddelliine N-oxide. For professionals in drug development, this underscores the importance of thoroughly evaluating the metabolic fate and potential for retro-conversion of N-oxide metabolites of drug candidates. A comprehensive understanding of these pathways is critical for accurately assessing the genotoxic risk of new chemical entities.